molecular formula C17H17N5O2 B10992250 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide

Cat. No.: B10992250
M. Wt: 323.35 g/mol
InChI Key: NGCKYFQAWURAFB-UHFFFAOYSA-N
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Description

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is a synthetic organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the methoxyphenyl group.

    Formation of the Pyridine Carboxamide: The final step involves coupling the triazole intermediate with a pyridine carboxylic acid derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles like acyl chlorides for electrophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the triazole or pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new pharmaceuticals, particularly for conditions that require modulation of specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide
  • N-{3-[2-(4-fluorophenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide
  • N-{3-[2-(4-methylphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide

Uniqueness

N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can significantly influence the compound’s electronic properties, reactivity, and binding interactions with biological targets. Compared to its analogs with different substituents on the phenyl ring, the methoxy derivative may exhibit distinct pharmacological profiles and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-13-8-5-12(6-9-13)7-10-15-19-17(22-21-15)20-16(23)14-4-2-3-11-18-14/h2-6,8-9,11H,7,10H2,1H3,(H2,19,20,21,22,23)

InChI Key

NGCKYFQAWURAFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

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